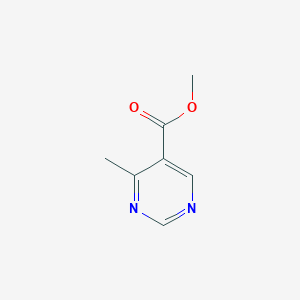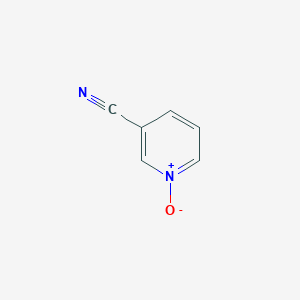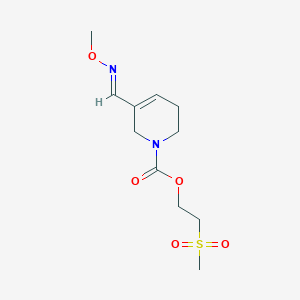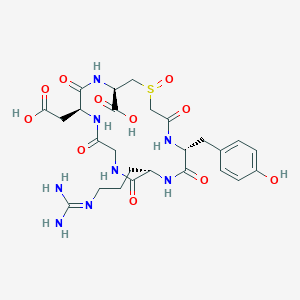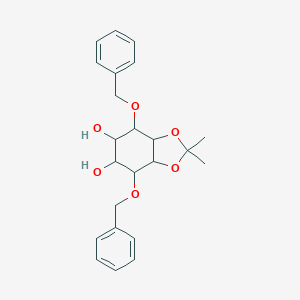
4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol is a compound that has been extensively studied for its potential use in the pharmaceutical industry. The compound is a derivative of the natural product lignin, and has been found to have a range of interesting properties that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes in the body. These enzymes play a key role in a number of important cellular processes, and their inhibition can lead to a range of beneficial effects.
Biochemical and physiological effects:
The compound has been found to have a range of interesting biochemical and physiological effects. One of the key effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments. The compound has also been found to have anti-inflammatory and antioxidant properties, which could make it useful for the treatment of a range of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol is its potent anti-tumor activity. This makes it a promising candidate for the development of new cancer treatments. However, the compound also has a number of limitations, including its low solubility in water and its relatively complex synthesis.
Zukünftige Richtungen
There are a number of interesting future directions for the study of 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol. One of the key areas of research is in the development of new cancer treatments. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Other potential applications for the compound include the treatment of diabetes, Alzheimer's disease, and other inflammatory conditions.
Synthesemethoden
The synthesis of 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol is a complex process that requires a number of steps. The starting material for the synthesis is vanillin, which is converted into a series of intermediates before finally being transformed into the target compound. The synthesis has been optimized over the years, and a number of different methods have been developed for the production of the compound.
Wissenschaftliche Forschungsanwendungen
The compound has been the subject of extensive scientific research, and has been found to have a range of interesting properties. One of the key areas of research has been in the field of cancer treatment, where the compound has been found to have potent anti-tumor activity. The compound has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2,2-dimethyl-4,7-bis(phenylmethoxy)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-5,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-23(2)28-21-19(26-13-15-9-5-3-6-10-15)17(24)18(25)20(22(21)29-23)27-14-16-11-7-4-8-12-16/h3-12,17-22,24-25H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLMSHJIYVKTDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551898 |
Source


|
| Record name | 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol | |
CAS RN |
142435-92-5 |
Source


|
| Record name | 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




